tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate is a chemical compound known for its interesting structure and versatile applications in various scientific fields. Its unique chemical characteristics have made it a subject of extensive research, particularly in the domains of chemistry and medicinal science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate typically involves multi-step organic synthesis. A common synthetic route includes the reaction of tert-butyl carbamate with the intermediate derived from 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. Reaction conditions usually include controlled temperature and the use of a base to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production might involve more scalable methods, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Optimizations for commercial production often focus on minimizing waste and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: : Catalytic hydrogenation is frequently used, often with catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions might involve reagents like sodium alkoxide or amines.
Major Products Formed
The major products formed from these reactions depend on the nature of the reactants and the specific conditions under which the reactions are carried out. For instance, oxidation might yield oxidized pyrimidine derivatives.
Scientific Research Applications
This compound finds applications across various research domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Its derivatives are studied for potential biological activity, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties, particularly in anticancer research.
Industry: : Employed in the development of new materials with specialized functions.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, often enzymes or receptors, altering their activity. The specific pathways depend on the biological system being studied. For example, if it exhibits anticancer activity, it may inhibit DNA synthesis by targeting a key enzyme in the cell cycle.
Comparison with Similar Compounds
Uniqueness and List of Similar Compounds
Compared to similar compounds, tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate may offer distinct advantages like increased stability or specific binding affinities. Similar compounds include:
Methyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
Ethyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate
These provide a basis for comparison in terms of structure-activity relationships, stability, and synthetic accessibility.
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-7-8-18-11(19)9-5-4-6-15-10(9)17-12(18)20/h4-6H,7-8H2,1-3H3,(H,16,21)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVWTNQQAZAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.